molecular formula C14H15N3O3 B1271996 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 849925-04-8

4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine

Cat. No. B1271996
M. Wt: 273.29 g/mol
InChI Key: WJLRNCOTWSCIOZ-UHFFFAOYSA-N
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Description

The compound "4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine" is a derivative of 1,2,4-oxadiazole, a heterocyclic compound that has garnered interest due to its presence in various biologically active molecules. The oxadiazole ring is known for its role in the development of new pharmacological agents, as evidenced by research on related compounds with antimicrobial and antiproliferative properties .

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole derivatives typically involves multi-step reactions starting from organic acids, esters, or amidoximes, which are then converted into the desired oxadiazole compounds. For instance, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides involved the conversion of organic acids into esters, hydrazides, and subsequently into 1,3,4-oxadiazole-2-thiols, which were then reacted with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine to yield the target compounds . Similarly, the formation of 5-phenyl-3-(β-piperidino)ethyl-1,2,4-oxadiazoles was achieved by O-benzoylation of β-piperidinopropionamidoxime followed by cyclization under specific conditions .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is often confirmed using single crystal X-ray diffraction (SCXRD) studies, which provide detailed insights into the conformation and geometry of the molecules. For example, compounds with a piperazine ring attached to an oxadiazole moiety were found to adopt a chair conformation . Density functional theory (DFT) calculations are also employed to understand the electronic properties and reactive sites of these molecules .

Chemical Reactions Analysis

Oxadiazole derivatives can undergo various chemical reactions, including the Boulton–Katritzky rearrangement, which can lead to the formation of planar pyrazolines and pyrazoles or spiropyrazoline compounds under different conditions . The reactivity of these compounds can be influenced by factors such as temperature, solvent, and the presence of catalysts or reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are closely related to their molecular structure. The presence of intermolecular hydrogen bonds, as observed in some oxadiazole compounds, contributes to their crystal packing and stability . The Hirshfeld surface analysis and fingerprint plots derived from SCXRD and DFT studies provide information on the nature of intermolecular contacts and the percentage contribution of different interactions . These properties are essential for understanding the behavior of these compounds in biological systems and their potential as pharmacological agents.

Scientific Research Applications

Antimicrobial and Antifungal Properties

Compounds containing 1,3,4-oxadiazole and piperidine rings, similar to the chemical structure of 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine, have shown significant antimicrobial and antifungal activities. For instance, Krolenko et al. (2016) found that new derivatives of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole containing piperidine or pyrrolidine rings exhibited strong antimicrobial properties (Krolenko et al., 2016). Similarly, Vankadari et al. (2013) synthesized a series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles and reported their significant antibacterial and moderate antifungal activities (Vankadari et al., 2013).

Potential in Cancer Research

The synthesis and biological evaluation of compounds with 1,3,4-oxadiazole and piperidine structures have also been investigated for their potential application in cancer research. Krasavin et al. (2014) identified 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as a new class of antiproliferative agents acting as tubulin inhibitors, indicating a potential role in cancer therapy (Krasavin et al., 2014). Moreover, Vaidya et al. (2020) conducted 3D QSAR studies on 1,2,4-oxadiazole derivatives, including synthesis and evaluation of their anticancer activity, suggesting the possibility of developing new anticancer drugs based on these structures (Vaidya et al., 2020).

Applications in Chemistry and Drug Synthesis

The chemical properties and synthesis of compounds with 1,3,4-oxadiazole and piperidine structures have also been explored for broader applications in chemistry and drug synthesis. For example, Hou et al. (2017) described a stereospecific scale-up synthesis of a compound with 1,2,4-oxadiazol-3-yl and piperidine components, highlighting its use in toxicological studies (Hou et al., 2017). Additionally, Kayukova et al. (2018) studied the chemical stability of 1,2,4-oxadiazoles with piperidine rings, focusing on their rearrangement properties, which are important for understanding the behavior of these compounds in various chemical reactions (Kayukova et al., 2018).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could potentially lead to the development of new pharmaceuticals or other useful compounds .

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-piperidin-4-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-2-11-12(19-8-18-11)7-10(1)13-16-14(20-17-13)9-3-5-15-6-4-9/h1-2,7,9,15H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLRNCOTWSCIOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375585
Record name 4-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine

CAS RN

849925-04-8
Record name 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849925-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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